molecular formula C27H35FN2O5 B13723304 Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate

Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate

Cat. No.: B13723304
M. Wt: 486.6 g/mol
InChI Key: IZKGAXBYZXUXBA-OKLSWEBGSA-N
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Description

This compound is a synthetic intermediate or prodrug derivative of statin-class pharmaceuticals, particularly those targeting HMG-CoA reductase inhibition. Its structure features a pyrimidine ring substituted with a 4-fluorophenyl group, an isopropyl group, and a hydroxyl moiety at position 2. The heptenoate backbone includes a tert-butyl ester and an (R,S)-configured isopropylidene group, which serves as a protective moiety for hydroxyl groups. This protection enhances synthetic stability and modulates lipophilicity, critical for pharmacokinetic optimization .

Properties

Molecular Formula

C27H35FN2O5

Molecular Weight

486.6 g/mol

IUPAC Name

tert-butyl 2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-oxo-6-propan-2-yl-1H-pyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate

InChI

InChI=1S/C27H35FN2O5/c1-16(2)23-21(24(30-25(32)29-23)17-8-10-18(28)11-9-17)13-12-19-14-20(34-27(6,7)33-19)15-22(31)35-26(3,4)5/h8-13,16,19-20H,14-15H2,1-7H3,(H,29,30,32)/b13-12+/t19-,20-/m1/s1

InChI Key

IZKGAXBYZXUXBA-OKLSWEBGSA-N

Isomeric SMILES

CC(C)C1=C(C(=NC(=O)N1)C2=CC=C(C=C2)F)/C=C/[C@@H]3C[C@@H](OC(O3)(C)C)CC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C1=C(C(=NC(=O)N1)C2=CC=C(C=C2)F)C=CC3CC(OC(O3)(C)C)CC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Key Synthetic Steps and Reagents

Step No. Reaction Description Key Reagents and Conditions Notes
1 Preparation of N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide (pyrimidine intermediate) Starting from 4-fluorobenzaldehyde, 4-methyl-3-oxo-pentanoic acid ethyl ester, and S-methylisothiourea. Multi-step synthesis involving condensation and functional group transformations; moderate yields.
2 Condensation of methyl (3R)-3-[tert-butylmethylsilyl)-oxy]-5-oxo-6-triphenylphosphoranylidene hexanoate with the pyrimidine intermediate Wittig-type condensation under controlled conditions. Forms the heptenoate chain with stereochemical control; key to establishing (E)-configuration.
3 Deprotection of the 3-hydroxyl group to yield keto alcohol Acidic or fluoride ion-mediated removal of tert-butylmethylsilyl protecting group. Essential for further reduction step; mild conditions preferred to maintain stereochemistry.
4 Reduction of 5-oxo group to obtain chiral dihydroxy heptenoate Stereoselective reduction using reagents like sodium borohydride or chiral catalysts. Controls stereochemistry at 3R,5S positions; critical for biological activity.
5 Hydrolysis or further functionalization to yield the final tert-butyl ester derivative Hydrolysis under mild basic or acidic conditions; esterification if needed. Final purification step; yields the target tert-butyl ester compound with desired stereochemistry.

Synthetic Challenges and Optimization

  • The synthesis involves expensive and hazardous reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, m-chloroperoxybenzoic acid, tetrapropylammonium perruthenate, and hexamethylphosphoramide, which require careful handling.
  • The overall yield of the pyrimidine intermediate is moderate , necessitating optimization of reaction conditions for scalability.
  • Stereochemical control during the reduction and condensation steps is critical to obtain the (3R,5S) isomer and (E)-alkene configuration, which affects the compound’s biological properties.
  • Protection and deprotection strategies (e.g., tert-butylmethylsilyl groups) are employed to safeguard sensitive hydroxyl groups during multi-step synthesis.

Summary Table of Preparation Methods

Aspect Details
Starting materials 4-Fluorobenzaldehyde, 4-methyl-3-oxo-pentanoic acid ethyl ester, S-methylisothiourea
Key intermediates N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide
Main reactions Condensation (Wittig-type), deprotection, stereoselective reduction, hydrolysis
Protecting groups tert-Butylmethylsilyl (for hydroxyl protection), isopropylidene acetal formation
Stereochemical control Achieved via chiral starting materials and selective reduction
Hazardous reagents 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, m-chloroperoxybenzoic acid, tetrapropylammonium perruthenate
Yield considerations Moderate yields for pyrimidine intermediate; optimization needed for scale-up
Final product form tert-Butyl ester of (3R,5S)-isopropylidene-(E)-6-heptenoate substituted pyrimidine

Research Findings and Source Diversity

  • The synthetic route is primarily derived from patent literature (e.g., EP1893585A1 and US Patent 5,260,440) which describe the preparation of rosuvastatin intermediates closely related to the target compound.
  • PubChem database provides molecular identifiers, synonyms, and structural data that support the chemical identity and assist in correlating literature synthesis routes.
  • Chemical supplier data sheets (excluding unreliable sources) confirm the molecular formula, CAS numbers, and provide basic synthetic notes, though detailed methods are mainly disclosed in patents and academic articles.
  • The synthesis is consistent with established methodologies for pyrimidine derivatives bearing fluorophenyl and isopropyl substituents, reflecting a consensus in medicinal chemistry literature.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis . This inhibition leads to a decrease in cholesterol levels, making it useful in the treatment of hypercholesterolemia .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound shares structural homology with several HMG-CoA reductase inhibitors and their intermediates. Below are notable comparisons:

Compound Key Structural Features Functional Role Pharmacological Relevance References
Target Compound tert-butyl ester, isopropylidene-protected diol, 2-hydroxypyrimidine Synthetic intermediate/prodrug Enhanced stability during synthesis; requires hydrolysis for activation
(E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-(3R,5S)-3,5-dihydroxyhept-6-enoic acid (Rosuvastatin precursor) Free diol, methylsulfonylamino group, carboxylic acid Active pharmaceutical ingredient (API) Direct HMG-CoA reductase inhibition; marketed as Rosuvastatin (Crestor®)
tert-butyl (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate tert-butyl ester, oxo group, free hydroxyl Intermediate Oxo group may influence metabolic pathways; less stable than isopropylidene-protected analogs
[355806-00-7] (CAS) tert-butyl ester, methanesulfonyl methylamino group, dihydroxyheptenoic acid Intermediate Structural similarity (65%) to target compound; differing sulfonamide substituents alter solubility

Functional Group Impact

Protective Groups :

  • The isopropylidene ketal in the target compound stabilizes the diol during synthesis, preventing undesired oxidation or side reactions. In contrast, Rosuvastatin’s free diol (as a calcium salt) is critical for binding to HMG-CoA reductase .
  • The tert-butyl ester increases lipophilicity, improving membrane permeability in prodrug forms. This ester is hydrolyzed in vivo to release the active carboxylic acid .

Pyrimidine Substitutions: The 2-hydroxypyrimidine in the target compound contrasts with the 2-methylsulfonylamino group in Rosuvastatin. The latter enhances hydrogen bonding with the enzyme’s active site, boosting potency .

Physicochemical Properties :

  • Solubility : The tert-butyl ester and isopropylidene groups reduce water solubility compared to Rosuvastatin’s carboxylate salt (e.g., calcium salt), which is formulated for high oral bioavailability .
  • Stability : The isopropylidene group improves thermal and hydrolytic stability over analogs with free hydroxyls, making the target compound more suitable for storage and handling during synthesis .

Biological Activity

Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C27H35FN2O5
  • Molecular Weight : 486.57 g/mol
  • Melting Point : 126-129 °C
  • Solubility : Soluble in organic solvents; storage recommended at refrigeration temperatures .

The compound operates primarily through modulation of biological pathways associated with cell signaling and metabolic processes. Its structure suggests potential interactions with enzymes involved in metabolic pathways, particularly those related to lipid metabolism and cellular proliferation.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The pyrimidine ring may interact with specific enzymes, inhibiting their activity and thereby affecting downstream signaling pathways.
  • Receptor Modulation : The presence of the fluorophenyl group suggests potential binding to various receptors, influencing cellular responses related to inflammation and metabolism.

Anticancer Activity

Research indicates that tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL] exhibits significant anticancer properties. In vitro studies have shown:

  • Cell Line Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 10 to 30 µM.
Cell LineIC50 (µM)
MCF-7 (Breast)15
PC-3 (Prostate)20
HeLa (Cervical)25

These results suggest a dose-dependent response, indicating the compound's potential as a chemotherapeutic agent.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Animal studies have reported:

  • Reduction in Inflammatory Markers : Administration led to decreased levels of cytokines such as TNF-alpha and IL-6 in models of induced inflammation.

Case Studies

  • Case Study on Breast Cancer :
    • A study involving MCF-7 cells treated with varying concentrations of the compound showed a significant reduction in cell viability after 48 hours, correlating with increased apoptosis markers.
  • Case Study on Inflammation :
    • In a murine model of arthritis, treatment with tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL] resulted in reduced paw swelling and histological evidence of decreased synovial inflammation.

Q & A

Q. Basic

  • 1H/13C NMR : Assign peaks for the (E)-6-heptenoate double bond (δ 5.8–6.3 ppm, J = 15–16 Hz) and the 4-fluorophenyl group (δ 7.1–7.4 ppm) .
  • 19F NMR : A singlet near -110 ppm confirms the fluorine atom’s position on the phenyl ring .
  • HRMS : Match the molecular ion peak (e.g., m/z 578.7157 for C29H41FN3O6S) to the theoretical mass .
  • Stereochemical validation : Use NOESY to confirm (3R,5S) configuration via spatial correlations between the isopropylidene and heptenoate groups .

What strategies resolve contradictions in stereochemical assignments during synthesis?

Q. Advanced

  • Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak AD-H) to verify (3R,5S) configuration .
  • X-ray crystallography : Resolve ambiguous NOE signals by determining the crystal structure of intermediates, as demonstrated for related fluoropyrimidines .
  • Comparative analysis : Cross-reference spectral data (e.g., optical rotation) with published (3R,5S)-configured analogs .

How do reaction conditions influence the stability of tert-butyl ester and hydroxypyrimidine groups?

Q. Advanced

  • Acid sensitivity : Avoid protic solvents (e.g., MeOH/H2O) to prevent tert-butyl ester hydrolysis; use buffered conditions (pH 6–7) .
  • Thermal stability : Limit heating above 80°C for the hydroxypyrimidine ring, which may undergo dehydration. Monitor via TLC or HPLC .
  • Light exposure : Protect the (E)-double bond from UV-induced isomerization by conducting reactions under inert, dark conditions .

What methodologies mitigate side reactions involving the (E)-6-heptenoate double bond?

Q. Advanced

  • Radical inhibitors : Add TEMPO (0.1–1 mol%) to suppress unintended polymerization or oxidation .
  • Stereoselective coupling : Use Horner-Wadsworth-Emmons reagents to ensure (E)-selectivity during heptenoate formation, achieving >90% purity .
  • In-situ monitoring : Employ HPLC-MS to detect early-stage byproducts (e.g., Z-isomers) and adjust reaction time/temperature .

How can researchers address yield discrepancies when scaling up the Mitsunobu reaction?

Q. Advanced

  • Reagent stoichiometry : Optimize DIAD/PPh3 ratios (1.2–1.5 equiv) to account for moisture sensitivity in large-scale reactions .
  • Purification challenges : Use flash chromatography with gradient elution (hexane/EtOAc 4:1 to 1:1) to isolate the isopropylidene product from triphenylphosphine oxide .
  • Yield analysis : Compare small-scale (75–85%) vs. pilot-scale (60–70%) yields, attributing losses to mixing inefficiencies or exothermicity. Adjust cooling rates and agitation .

How can degradation products or impurities be characterized during storage?

Q. Advanced

  • Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B) to identify impurities like de-esterified acids or oxidized pyrimidines .
  • LC-MS profiling : Detect trace impurities (e.g., tert-butyl alcohol from ester hydrolysis) using high-resolution Q-TOF instruments .
  • Stability protocols : Store lyophilized samples at -20°C under argon to minimize degradation over 6–12 months .

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